molecular formula C16H19N3O4 B2756435 N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1421494-61-2

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2756435
CAS No.: 1421494-61-2
M. Wt: 317.345
InChI Key: ROORFXMMGKGWQR-UHFFFAOYSA-N
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Description

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H19N3O4 and its molecular weight is 317.345. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Compounds related to "N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide" have been synthesized and characterized, focusing on their potential cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells through various structural modifications (Hassan, Hafez, & Osman, 2014).
  • Novel derivatives derived from visnaginone and khellinone demonstrated significant COX-2 inhibition, along with analgesic and anti-inflammatory activities, highlighting the therapeutic potential of benzofuran derivatives in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Biological Activities

  • A series of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives were synthesized from 6-methoxy-3-methylbenzofuran-2-carboxylic acid, demonstrating varied UV-vis absorption and fluorescence spectral characteristics, which suggests potential applications in bioactive materials and fluorescent probes (Jiang, Liu, Lv, & Zhao, 2012).
  • Research on pyrazolines and related compounds, such as the synthesis and antimicrobial activity of pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives, shows promising antibacterial properties, opening avenues for the development of new antimicrobial agents (Abunada, Hassaneen, Kandile, & Miqdad, 2008).

Mechanism of Action

Target of Action

The compound, also known as N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, is a benzofuran derivative . Benzofuran compounds are known to interact with various targets, including biogenic amine transporters . Specifically, some benzofurans have been found to interact with human transporters for dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) .

Mode of Action

The interaction of this compound with its targets results in the inhibition of neurotransmitter uptake . For instance, benzofurans generally have low hDAT selectivity, but they have been found to be releasers at hSERT . This means that they promote the release of serotonin, a neurotransmitter that plays a key role in mood regulation, sleep, and other functions.

Biochemical Pathways

The compound’s action on hDAT, hNET, and hSERT affects the biochemical pathways associated with these transporters. By inhibiting neurotransmitter uptake and promoting neurotransmitter release, the compound can alter the balance of neurotransmitters in the synaptic cleft, potentially affecting mood, cognition, and other neurological functions .

Pharmacokinetics

Benzofuran derivatives are generally known for their diverse pharmacological activities, suggesting that they may have favorable absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

The result of the compound’s action depends on the specific context in which it is used. Given its interaction with hDAT, hNET, and hSERT, it could potentially have effects on mood, cognition, and other neurological functions . .

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-19-9-12(16(18-19)22-2)15(21)17-8-13(20)10-3-4-14-11(7-10)5-6-23-14/h3-4,7,9,13,20H,5-6,8H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROORFXMMGKGWQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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